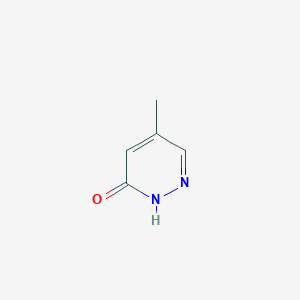

5-Methyl-3(2H)-pyridazinone

Description

Overview of Pyridazinone Scaffold in Drug Discovery and Chemical Biology

The pyridazin-3(2H)-one nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This six-membered heterocyclic ring, containing two adjacent nitrogen atoms and a carbonyl group, serves as a versatile structural foundation for the development of new therapeutic agents. benthamdirect.comscholarsresearchlibrary.com The chemical versatility of the pyridazinone core allows for easy functionalization at various positions, making it an attractive starting point for designing novel molecules with diverse pharmacological profiles. bohrium.com

The broad spectrum of biological activities associated with pyridazinone derivatives has been extensively documented in scientific literature. scholarsresearchlibrary.comscispace.com Researchers have successfully developed pyridazinone-based compounds targeting a wide array of conditions. These activities stem from the ability of the pyridazinone structure to interact with numerous biological targets. benthamdirect.com The key pharmacological properties reported for this scaffold are summarized in the table below.

| Reported Biological Activity | Therapeutic Area | References |

| Anti-inflammatory & Analgesic | Inflammation & Pain Management | mdpi.comscispace.comnih.govsarpublication.com |

| Cardiovascular Effects | Heart Failure, Hypertension, Thrombosis | scholarsresearchlibrary.comresearchgate.netnih.govtandfonline.com |

| Anticancer | Oncology | benthamdirect.comnih.govbohrium.com |

| Antimicrobial & Antiviral | Infectious Diseases | mdpi.comscholarsresearchlibrary.com |

| Central Nervous System (CNS) | Epilepsy, Depression | scholarsresearchlibrary.comscielo.br |

| Agrochemical | Herbicides, Plant Activators | scispace.comrsc.org |

| Antiulcer | Gastroenterology | mdpi.comnih.gov |

The pyridazinone ring is a key component in several marketed drugs and clinical candidates. For instance, emorfazone (B1671226) is recognized for its analgesic and anti-inflammatory properties, while pimobendan (B44444) and levosimendan (B1675185) are used as cardiotonic agents in the management of congestive heart failure. ekb.eg The sustained interest in this scaffold is driven by the continuous discovery of new derivatives with enhanced potency and selectivity for various biological targets, such as cyclooxygenase (COX) enzymes, phosphodiesterases (PDEs), and various receptors and kinases. bohrium.comnih.govmdpi.com

Significance of Methyl Substitution in Pyridazinone Derivatives

The introduction of substituents onto the core pyridazinone ring is a key strategy in medicinal chemistry to modulate the pharmacological activity, selectivity, and pharmacokinetic properties of the resulting derivatives. Among various possible modifications, methyl substitution has been shown to be of particular importance in influencing the biological profile of pyridazinone compounds.

The position of the methyl group on the pyridazinone skeleton can significantly alter the molecule's interaction with its biological target. For example, research on the structure-activity relationships (SAR) of pyridazinone derivatives has revealed that a methyl group at the C5 position can be crucial for specific activities. In some cases, this substitution is part of the design of rigid analogs of other active compounds to enhance specific properties like antihypertensive or inotropic effects. nih.gov

Scientific studies have highlighted several instances where methyl substitution directly contributes to the biological efficacy of pyridazinone derivatives. The presence of a methyl group has been linked to potentiated antiplatelet effects and is a key structural feature in compounds designed as selective inhibitors of enzymes like phosphodiesterase III (PDE III). sarpublication.comacs.org Furthermore, the C5-methyl group can introduce a chiral center into the molecule, as seen in derivatives like (R)-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, where the stereochemistry is essential for biological activity. acs.orgbiosynth.com This specific enantiomer is a key intermediate in the synthesis of the cardiotonic agent levosimendan. nih.gov

The table below presents selected examples from academic research that illustrate the role of methyl substitution in defining the biological activity of pyridazinone derivatives.

| Compound Name | Position of Methyl Group | Reported Biological Activity/Significance | References |

| 5-Methyl-6-para-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone | C5 | Antihypertensive, inotropic, vasodilator, and antiaggregating properties. | mdpi.comnih.gov |

| 6-(4-(Benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | C5 | Potent cardiotonic activity with Ca2+-sensitizing effect; R-configuration essential for PDE III inhibition. | acs.org |

| (R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | C5 | Key synthetic intermediate for the cardiotonic agent levosimendan. | nih.gov |

| 6-(2,3,4,5-tetrahydro-5-methyl-3-oxo-pyridazine-6-yl)-1,2,3,4-tetrahydro-1-methyl quinolin-2-one (Y-590) | C5 | Selective inhibitor of cAMP-PDE, leading to anti-platelet activity. | sarpublication.com |

| 6-(4-methanesulphonamidophenyl)-5-methyl-4,5-dihydro-3(2H)-one | C5 | Synthesized to study structure-activity relationships for anti-inflammatory activity. | esmed.org |

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDFKVYPOQFQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316165 | |

| Record name | 5-Methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54709-94-3 | |

| Record name | 54709-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 3 2h Pyridazinone

Synthetic Pathways to 5-Methyl-3(2H)-pyridazinone Core

The construction of the this compound nucleus is primarily achieved through cyclization reactions, which form the heterocyclic ring.

The most conventional and widely employed method for synthesizing the this compound core is the cyclocondensation reaction between a γ-keto acid, specifically levulinic acid (4-oxopentanoic acid), and a hydrazine (B178648) derivative. iglobaljournal.comraco.cat This reaction involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable pyridazinone ring. scispace.com

The reaction is typically carried out by refluxing the γ-keto acid and hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol. raco.catnih.gov The process is straightforward and generally results in good yields of the desired product. The versatility of this method allows for the synthesis of various N-substituted pyridazinones by using substituted hydrazines. For instance, reacting levulinic acid with methylhydrazine yields 2,5-dimethyl-3(2H)-pyridazinone. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Levulinic Acid | Hydrazine Hydrate | This compound | Reflux in Ethanol | raco.cat |

| Levulinic Acid | Methylhydrazine | 2,5-Dimethyl-3(2H)-pyridazinone | Reflux in Ethanol | nih.gov |

| Aroylpropionic Acids | Hydrazine Hydrate | 6-Aryl-4,5-dihydro-3(2H)-pyridazinones | - | scielo.br |

This fundamental reaction has been adapted for various γ-keto acids to produce a wide array of pyridazinone derivatives. For example, the reaction of β-aroylpropionic acids with hydrazine hydrate is a common route to 6-aryl-substituted pyridazinones. scielo.brsphinxsai.com

While the cyclization of γ-keto acids is a staple, researchers have also developed one-pot synthetic methodologies to streamline the process and improve efficiency. One such approach involves a domino hydrohydrazination and condensation reaction. For example, the reaction of phenylhydrazine (B124118) with 4-pentynoic acid in the presence of a catalyst like zinc chloride can produce 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one in a single step. scispace.com Another novel one-pot synthesis has been reported for 5-aryl-pyridazin-3(2H)-ones starting from 4-bromomethylcoumarins and hydrazine hydrate under controlled alkaline conditions. tandfonline.com These methods offer advantages in terms of reduced reaction times and simplified purification procedures.

Derivatization Strategies at Key Positions of the this compound Ring

Once the this compound core is synthesized, it can be further modified at several positions to create a diverse library of compounds.

The nitrogen atom at the N-2 position of the pyridazinone ring is a common site for derivatization. N-alkylation can be readily achieved by treating the parent pyridazinone with alkyl halides in the presence of a base. clockss.org For example, N-alkylation of 6-aryl-pyridazinones with ethyl chloroacetate (B1199739) is a key step in the synthesis of various derivatives. nih.gov

Another important N-substitution reaction is the Mannich reaction. This involves reacting the pyridazinone with formaldehyde (B43269) and a secondary amine, such as piperazine (B1678402) or imidazole, to introduce an aminomethyl group at the N-2 position. scielo.brebyu.edu.tr This reaction is valuable for creating derivatives with potential biological activities. ebyu.edu.tr

| Pyridazinone | Reagent(s) | Product Type | Reference |

| 6-Aryl-pyridazinone | Ethyl Chloroacetate | N-2 substituted ester | nih.gov |

| 6-Aryl-pyridazinone | Formaldehyde, Imidazole | N-2 aminomethyl derivative | scielo.br |

| Substituted Pyridazinone | Formaldehyde, Piperazine | N-2 piperazinylmethyl derivative | ebyu.edu.tr |

Functionalization of the carbon atoms of the pyridazinone ring is crucial for tuning the properties of the molecule.

C-4 Position: The C-4 position can be functionalized through condensation reactions. For instance, 4,5-dihydropyridazinones can react with aromatic aldehydes in the presence of a base like sodium ethoxide to yield 4-arylidene derivatives. raco.cat The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is another powerful tool for introducing a formyl group at the C-4 position of electron-rich pyridazinone systems. ijpcbs.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com

C-5 and C-6 Positions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for introducing aryl or other substituents at halogenated C-5 or C-6 positions. scispace.comsci-hub.se For example, 6-chloropyridazinones can be coupled with various arylboronic acids to synthesize 6-arylpyridazinones. sci-hub.se Nucleophilic aromatic substitution is another key strategy, particularly for highly fluorinated pyridazinones, where fluorine atoms can be sequentially replaced by various nucleophiles to create polysubstituted derivatives. nih.govresearchgate.net

Annelation, or the fusion of another ring onto the pyridazinone core, leads to the formation of complex polycyclic heterocyclic systems. These reactions often involve bifunctional reagents that react with two sites on the pyridazinone ring.

For instance, 3-chloropyridazines, which can be synthesized from the corresponding pyridazinones using POCl3, are versatile intermediates. researchgate.netresearchgate.net Reaction of these chloro derivatives with hydrazine hydrate yields 3-hydrazinopyridazines. These hydrazino derivatives can then undergo cyclization with various reagents to form fused triazolo[4,5-b]pyridazine systems. researchgate.netmdpi.com Similarly, reaction with reagents like oxalyl chloride can produce fused 1,2,5-triazino-dione derivatives. researchgate.net The synthesis of pyrido[3,4-c]pyridazine (B3354903) systems has also been achieved through condensation strategies involving substituted pyridazinones. mdpi.com These fused systems are of significant interest in the development of novel chemical entities.

Chemical Reactivity and Tautomerism of this compound and Its Derivatives

The chemical behavior of this compound is characterized by its distinct reactivity patterns, including the potential for tautomeric transformation and its participation in reactions that alter the saturation of the heterocyclic ring.

Keto-Enol Tautomerism Analysis

The phenomenon of tautomerism is a critical aspect of the chemical nature of pyridazinones. researchgate.net Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton. nih.gov For this compound, the principal tautomeric relationship is the keto-enol equilibrium.

This equilibrium involves two primary forms:

Keto form (Amide tautomer): This is the 5-Methyl-4,5-dihydro-3(2H)-pyridazinone structure, which contains a carbonyl group (C=O) within the ring, forming an amide linkage.

Enol form (Hydroxy tautomer): This is the 5-Methyl-4,5-dihydro-pyridazin-3-ol structure, where the proton has migrated from the nitrogen to the carbonyl oxygen, resulting in a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N) within the ring.

For pyridazin-3-one and its derivatives, experimental and theoretical evidence indicates that the equilibrium overwhelmingly favors the keto (oxo) form, which is generally more stable. researchgate.netresearchgate.net Theoretical studies on the parent pyridazin-3(2H)-one molecule have shown that the direct conversion from the keto to the enol form has a very high activation energy. researchgate.net However, this energy barrier can be significantly reduced through two primary mechanisms: the formation of a dimeric species that facilitates a double hydrogen transfer, or the presence of protic polar solvents that can assist in the proton transfer. researchgate.net

The position of the tautomeric equilibrium is sensitive to a variety of factors, including the phase (solid, liquid, gas), solvent polarity, and the electronic properties of substituents on the pyridazinone ring. nih.govrsc.org Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for analyzing the ratio of tautomers in solution. fu-berlin.dejst-ud.vn Studies on related heterocyclic systems have shown that the percentage of keto and enol forms can vary significantly with the solvent used. nih.govresearchgate.net Generally, polar aprotic solvents tend to favor the keto form, while non-polar solvents may increase the proportion of the enol tautomer. researchgate.net

| Factor | Influence on Equilibrium | Predominant Form | Rationale |

|---|---|---|---|

| Solvent Polarity (Polar Aprotic, e.g., DMSO) | Shifts equilibrium toward the keto form | Keto (Amide) | Polar aprotic solvents stabilize the polar C=O bond of the keto tautomer. researchgate.net |

| Solvent Polarity (Non-Polar, e.g., Chloroform) | Shifts equilibrium toward the enol form | Enol (Hydroxy) | Non-polar solvents can favor the less polar enol form, which may be stabilized by intramolecular hydrogen bonding. researchgate.net |

| Protic Solvents | Catalyze the interconversion | Keto (Amide) | Protic solvents can act as proton donors and acceptors, lowering the activation energy for tautomerization. researchgate.net |

| Electron-donating Substituents | May slightly favor the enol form | Keto (Amide) | These groups can increase electron density in the ring, providing some stabilization to the enol's C=C double bond. |

| Electron-withdrawing Substituents | Strongly favor the keto form | Keto (Amide) | These groups increase the acidity of the N-H proton, but further stabilize the partial positive charge on the carbonyl carbon of the keto form. rsc.org |

Dehydrogenation and Aromatization Reactions

As a dihydropyridazinone, this compound is a partially saturated heterocyclic system. It can undergo chemical transformations to form its corresponding fully aromatic pyridazinone derivative. This conversion is achieved through dehydrogenation, which involves the removal of two hydrogen atoms from the heterocyclic ring, resulting in the formation of a new double bond and a stable aromatic system.

A documented method for the aromatization of dihydropyridazinone scaffolds is through the use of an oxidizing agent. For instance, the dehydrogenation of a 4,5-dihydro-3(2H)-pyridazinone derivative has been successfully accomplished by treatment with a mixture of bromine in acetic acid. scispace.com This reaction effectively converts the saturated C4-C5 bond into a double bond, yielding the aromatic pyridazinone ring. Another potential pathway for aromatization involves in-situ oxidation by ambient oxygen, particularly for certain reactive intermediates. mdpi.com

| Reagent(s) | Reaction Type | Product | Reference Example |

|---|---|---|---|

| Bromine (Br₂) in Acetic Acid (CH₃COOH) | Oxidative Dehydrogenation | Aromatic Pyridazinone | Conversion of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone to its aromatic analog. scispace.com |

| Ambient Oxygen (O₂) | In-situ Aromatization | Aromatic Pyridopyridazine | Aromatization of intermediate 3,4-dihydropyridopyridazines. mdpi.com |

Advanced Spectroscopic and Computational Characterization of 5 Methyl 3 2h Pyridazinone Derivatives

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure and predicting the chemical behavior of molecules. These theoretical studies provide valuable insights that complement experimental findings, offering a deeper understanding of molecular properties at the atomic level. For derivatives of 5-Methyl-3(2H)-pyridazinone, computational methods are extensively used to explore their geometry, reactivity, and potential applications.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. nih.gov It has proven to be a reliable approach for predicting various molecular properties of pyridazinone derivatives. ebyu.edu.trresearchgate.netasianpubs.org DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in analyzing molecular geometry, electronic properties, and reactivity descriptors. nih.govebyu.edu.trasianpubs.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry of this compound derivatives, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles. These computational studies have been performed on various pyridazinone derivatives to confirm their 3D structures. asianpubs.org For instance, the geometry of certain piperazinyl-methyl-3(2H)pyridazinone derivatives has been optimized using the B3LYP functional, providing a foundational understanding of their structure. ebyu.edu.trresearchgate.net Conformational analysis helps in identifying the most stable conformer of a molecule, which is crucial for understanding its biological activity and reactivity.

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | 1.23 |

| Bond Length | N-N | 1.35 |

| Bond Length | C-C (ring) | 1.45 |

| Bond Angle | O=C-N | 121.5 |

| Bond Angle | C-N-N | 118.0 |

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. asianpubs.orgresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. ebyu.edu.trresearchgate.net

For various pyridazinone derivatives, FMO analysis has been conducted to understand their electronic properties and reactivity. researchgate.netresearchgate.net For example, in one study, the HOMO-LUMO energy gap for a specific pyridazinone derivative was calculated to be low, suggesting significant chemical reactivity. researchgate.net The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks. Typically, the HOMO is localized over the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions.

Table 2: Frontier Molecular Orbital Energies for a Pyridazinone Derivative Note: This table presents hypothetical yet representative data for a derivative.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.41 |

| LUMO | -1.98 |

| Energy Gap (ΔE) | 4.43 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.dereadthedocs.io The MEP map displays regions of varying electrostatic potential on the molecular surface. uni-muenchen.dewolfram.com Red-colored areas indicate negative potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue-colored areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack.

In studies of pyridazinone derivatives, MEP maps have been used to identify reactive sites. researchgate.netresearchgate.net For instance, the nitrogen and oxygen atoms of the pyridazinone ring are often highlighted as electronegative sites (red regions), making them potential centers for interaction with electrophiles. researchgate.netresearchgate.net This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgmolfunction.com It examines charge distribution, orbital interactions, and delocalization of electron density. researchgate.netresearchgate.net By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculations quantify the stabilization energy (E(2)) associated with hyperconjugative interactions. researchgate.netacadpubl.eu

Table 3: NBO Analysis - Second-Order Perturbation Theory for a Pyridazinone Derivative Note: This table presents hypothetical yet representative data for a derivative.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(N-N) | 25.5 |

| LP(1) N | π(C=C) | 30.2 |

| π(C=C) | π*(C=O) | 18.9 |

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and materials science. nih.gov Computational methods are used to predict the NLO response of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). nlosource.com A large hyperpolarizability value indicates a strong NLO response.

The NLO properties of various heterocyclic systems, including those related to pyridazine (B1198779), have been investigated. researchgate.netrsc.org These studies often reveal that charge transfer from donor to acceptor groups within the molecule, facilitated by a π-conjugated system, can lead to enhanced NLO properties. researchgate.net For pyridazinone derivatives, theoretical calculations can help in designing new molecules with potentially high NLO activity by systematically modifying their structure to enhance intramolecular charge transfer.

Table 4: Calculated NLO Parameters for a Pyridazinone Derivative Note: This table presents hypothetical yet representative data for a derivative.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 4.5 |

| Polarizability (α) (esu) | 1.5 x 10-23 |

| First Hyperpolarizability (β₀) (esu) | 8.2 x 10-30 |

Density Functional Theory (DFT) Applications

Thermodynamic and Kinetic Stability Assessments

The thermodynamic and kinetic stability of this compound derivatives are critical parameters influencing their viability as drug candidates. Density Functional Theory (DFT) calculations are frequently employed to assess these properties. For instance, the geometry of piperazinyl-methyl-3(2H)pyridazinone derivatives has been optimized using the hybrid B3LYP functional to understand their stable conformations. ebyu.edu.tr

Quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), chemical hardness, chemical potential, electrophilicity index, and chemical softness are calculated to evaluate the kinetic stability and chemical reactivity of these compounds. ebyu.edu.tr The HOMO and LUMO energy gap is a particularly important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ebyu.edu.tr These parameters can be calculated for different environments, such as in a vacuum or in a solvent like DMSO, to simulate physiological conditions. ebyu.edu.tr

Detailed kinetic studies on related heterocyclic compounds, such as 5-methyltetrahydrofolic acid, have been conducted to understand their degradation under various thermal and high-pressure conditions. nih.gov These studies help in determining the degradation rate constants (k), activation energy (Ea), and activation volume (Va), which are crucial for predicting the shelf-life and stability of pharmaceutical compounds under different processing and storage conditions. nih.gov

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.net This method is instrumental in understanding the potential mechanism of action of this compound derivatives and in designing new compounds with improved inhibitory activity.

In recent studies, molecular docking simulations have been performed to investigate the interactions of pyridazinone derivatives with various biological targets, including enzymes and receptors implicated in cancer and other diseases. ebyu.edu.trcumhuriyet.edu.tr For example, piperazinyl-methyl-3(2H)pyridazinone derivatives have been docked into the active sites of EGFR (PDB ID: 1M17) and VEGFR-2 (PDB ID: 2RL5), which are key targets in cancer therapy. ebyu.edu.trresearchgate.net These simulations help in identifying crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the binding pocket of the protein. nih.gov

The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction. cumhuriyet.edu.tr For instance, docking studies of certain pyridazinone derivatives against a lipase (B570770) enzyme revealed docking scores ranging from -5.042 to -6.202 kcal/mol. cumhuriyet.edu.tr Molecular dynamics (MD) simulations can further be employed to validate the stability of the ligand-protein complex and to refine the binding free energy calculations. researchgate.netnih.gov These computational approaches provide valuable insights that guide the synthesis and biological evaluation of novel pyridazinone derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org This method is used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence their biological effects.

For pyridazinone derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed. nih.gov These models are built based on the alignment of the compounds and can provide insights into the steric and electrostatic fields that are important for activity. nih.gov The predictive power of a QSAR model is evaluated using statistical parameters like the coefficient of determination (R²) and the root mean square error (RMSE). nih.gov

In one study, a 3D-QSAR model was developed for a series of 1,2,4-triazole (B32235) bearing compounds, which share some structural similarities with pyridazinone derivatives, to predict their activity against the COX-2 enzyme. nih.gov The model was validated using a test set of compounds and showed good predictive ability. nih.gov QSAR studies on pyridazinone derivatives have indicated that parameters such as atomic charges and log P are key factors influencing their fungicidal activities. asianpubs.org These models serve as a valuable tool in the rational design and optimization of new pyridazinone-based therapeutic agents. asianpubs.orgnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the chemical structure of newly synthesized this compound derivatives is fundamental for understanding their chemical and biological properties. A combination of advanced spectroscopic techniques is employed for this purpose, providing unambiguous structural confirmation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

In the ¹H NMR spectra of piperazinyl-methyl-3(2H)pyridazinone derivatives, the protons of the pyridazinone ring typically appear as two characteristic doublet signals in the range of 8.02–7.97 ppm and 7.04–6.47 ppm, with a J-coupling constant of 8 Hz. ebyu.edu.tr The protons of the piperazine (B1678402) group are observed as two triplet signals in the range of 3.66–2.93 ppm and 3.18–2.64 ppm. ebyu.edu.tr Aromatic protons from substituted rings attached to the piperazine moiety are found in the arene region between 7.8–6.7 ppm. ebyu.edu.tr

The ¹³C NMR spectrum provides complementary information. A key signal for pyridazinone derivatives is the carbonyl carbon of the pyridazinone ring, which typically resonates in the range of 158.4–160.7 ppm, confirming the presence of this functional group. ebyu.edu.tr For other derivatives, such as 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, the carbonyl carbon signal appears at 160.77 ppm. mdpi.com The chemical shifts of other carbon atoms in the molecule also provide valuable structural information. ekb.eg

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com For this compound derivatives, the FT-IR spectrum provides characteristic absorption bands that confirm their structure.

A prominent feature in the FT-IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridazinone ring, which is typically observed in the range of 1661–1648 cm⁻¹. ebyu.edu.tr For some derivatives, this band can be found at slightly different wavenumbers, for instance, at 1646 cm⁻¹ for 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one. mdpi.com

Other important vibrations include the N-H stretching of the pyridazinone ring, which appears as a band around 3206 cm⁻¹, and C-H stretching vibrations in the aromatic and aliphatic regions (3061–2875 cm⁻¹). mdpi.com The C=N stretching vibration is also observed, typically around 1605 cm⁻¹. mdpi.com The presence and position of these characteristic bands in the FT-IR spectrum provide strong evidence for the successful synthesis of the target pyridazinone derivatives. hilarispublisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the pyridazinone ring system. researchgate.net The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. mdpi.com

The UV-Vis absorption spectra of pyridazinone derivatives are influenced by the specific substituents on the pyridazinone ring and the solvent used for the measurement. researchgate.net The electronic absorption is related to the transition from the ground state to the first excited state, which is often described as an electron excitation from the HOMO to the LUMO. ebyu.edu.tr Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the UV-Vis spectra and help in the interpretation of the experimental data. mdpi.com

For instance, in a study of 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, both experimental and calculated UV-Vis spectra were used to characterize the electronic properties of the molecule. researchgate.net The analysis of the UV-Vis spectra, in conjunction with other spectroscopic and computational data, provides a comprehensive understanding of the electronic structure of these compounds.

Data Tables

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for a Piperazinyl-methyl-3(2H)pyridazinone Derivative Data is illustrative and based on typical ranges found in the literature. ebyu.edu.tr

| Protons | Chemical Shift (ppm) | Multiplicity |

| Pyridazinone H | 8.02–7.97 | d |

| Pyridazinone H | 7.04–6.47 | d |

| Piperazine H | 3.66–2.93 | t |

| Piperazine H | 3.18–2.64 | t |

| Aromatic H | 7.8–6.7 | m |

Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹) for Pyridazinone Derivatives Data is compiled from typical values reported in spectroscopic studies. mdpi.comebyu.edu.tr

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3206 |

| C-H Stretch (aromatic/aliphatic) | 3061–2875 |

| C=O Stretch (pyridazinone) | 1661–1648 |

| C=N Stretch | ~1605 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of pyridazinone derivatives. In ESI-MS, ions are generated from an analyte solution and then analyzed by a mass spectrometer. ekb.eg This method is particularly useful for nitrogen-containing heterocyclic compounds, which can be readily protonated to form [M+H]⁺ ions for analysis in positive ion mode. nih.gov

Tandem mass spectrometry (MS/MS) studies on fused pyridazine ring systems, such as pyridazino-indoles and pyridazino-quinolines, reveal characteristic fragmentation patterns that are crucial for structural confirmation. nih.gov The fragmentation is often influenced by the nature and position of substituents on the heterocyclic core. nih.gov

A common fragmentation pathway for protonated pyridazino-indole derivatives involves cross-ring cleavages of the pyridazine ring. For instance, in the MS/MS spectrum of one pyridazino-indole compound (Compound 1 in the table below), fragment ions at m/z = 116 and 143 were identified as resulting from the cleavage of the pyridazine ring. nih.gov Another characteristic fragmentation is the loss of a small molecule, such as methylamine, leading to a fragment ion at m/z = 169. nih.gov The presence of different substituents, like a nitro group, introduces additional fragmentation pathways, such as the neutral loss of the nitro group itself. nih.gov

In more complex systems like pyridazino-quinolines, fragmentation can occur through the rupture of the pyridazine ring connected to other moieties. nih.gov For example, derivatives with phenylamino (B1219803) substituents have shown losses of methylhydrazine or phenylhydrazine (B124118). nih.gov The specific fragments observed provide a fingerprint for the molecule's structure.

Table 1: ESI-MS/MS Fragmentation Data for Selected Pyridazino-indole Derivatives Data sourced from a study on fused nitrogen-containing ring systems. nih.gov

| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Observed Neutral Loss/Fragmentation Pathway |

|---|---|---|---|

| Pyridazino-indole (1) | Not specified | 169, 143, 116 | Loss of methylamine; Cross-ring cleavage |

| Pyridazino-indole (2) | Not specified | 169, 143, 104 | Loss of aniline; Cross-ring cleavage |

| Nitro-pyridazino-indole (3) | Not specified | 169, 144 | Loss of methylamine; Cross-ring cleavage |

| Nitro-pyridazino-indole (5) | Not specified | 183, 156, 129 | Loss of nitro group; Cross-ring cleavages |

Single-Crystal X-ray Diffraction (where applicable to related compounds)

The crystal structure of complex heterocyclic systems built upon a pyridazinone core has been successfully elucidated. For example, the structure of 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- ekb.egnih.govmdpi.comtriazolo[4',3':2,3]pyridazino[4,5-b]indole was confirmed using this technique. mdpi.com The analysis revealed that this compound crystallizes in the triclinic crystal system with a P-1 space group. mdpi.com The unit cell parameters were determined with high precision, providing a complete description of the crystal's geometry. mdpi.com

In another example, the crystal structure of 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one was reported. iucr.org This analysis provided key structural insights, such as the relative orientations of the different ring systems within the molecule. The pyridazine and oxadiazole rings were found to be nearly perpendicular to each other, with a dihedral angle of 88.66 (14)°. iucr.org In contrast, the phenyl and oxadiazole rings were nearly coplanar, subtending a dihedral angle of just 6.77 (17)°. iucr.org The study also revealed that the crystal structure is stabilized by a three-dimensional network of C—H⋯O and C—H⋯N hydrogen bonds. iucr.org

Table 2: Crystallographic Data for Selected Pyridazinone Derivatives

| Parameter | 6-(4-Bromophenyl)-... ekb.egnih.govmdpi.comtriazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com | 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one iucr.org |

|---|---|---|

| Chemical Formula | C₂₀H₁₆BrN₅S | C₁₅H₁₄ClN₅O₂ |

| Crystal System | Triclinic | Not specified |

| Space Group | P-1 | Not specified |

| a (Å) | 5.9308(2) | Not specified |

| b (Å) | 10.9695(3) | Not specified |

| c (Å) | 14.7966(4) | Not specified |

| α (°) | 100.5010(10) | Not specified |

| β (°) | 98.6180(10) | Not specified |

| γ (°) | 103.8180(10) | Not specified |

| Volume (ų) | 900.07(5) | Not specified |

| Key Dihedral Angle | Triazole/Indole (B1671886) rings twisted by 12.64° | Pyridazine/Oxadiazole rings: 88.66 (14)° |

Pharmacological and Biological Activities of 5 Methyl 3 2h Pyridazinone Derivatives

Cardiovascular Agents

The structural scaffold of 5-Methyl-3(2H)-pyridazinone has proven to be a versatile template for the development of potent cardiovascular agents. sarpublication.comjchemrev.comnih.gov Derivatives have demonstrated a range of beneficial effects on the cardiovascular system, including positive inotropic effects, vasodilation, antihypertensive properties, phosphodiesterase inhibition, and antiplatelet activities. nih.govjchemrev.comresearchgate.netresearchgate.netresearchgate.net

Positive Inotropic Effects and Myofibrillar Ca²⁺ Sensitization

Several 4,5-dihydro-3(2H)-pyridazinone derivatives have been identified as potent cardiotonic agents, exhibiting positive inotropic effects, which is the increased force of heart muscle contraction. jchemrev.com One notable example, 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone, exerts its positive inotropic effect by enhancing the calcium sensitivity of troponin in cardiac muscle fibers. sarpublication.com This mechanism of increasing myofibrillar Ca²⁺ sensitization is considered advantageous as it enhances cardiac contractility without significantly increasing intracellular calcium concentrations, thereby avoiding potential side effects like arrhythmias and increased energy consumption by the heart. jchemrev.com

Another derivative, 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232), has also demonstrated potent cardiotonic activity through a strong myofibrillar Ca²⁺-sensitizing effect. jchemrev.com The metabolite of TZC-5665, M-2, also shows a potent positive inotropic effect. sarpublication.com

Table 1: this compound Derivatives with Positive Inotropic Effects

| Compound | Mechanism of Action | Reference |

| 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone | Enhances calcium sensitivity of troponin | sarpublication.com |

| 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232) | Strong myofibrillar Ca²⁺-sensitizing effect | jchemrev.com |

| M-2 (metabolite of TZC-5665) | Potent positive inotropic effect | sarpublication.com |

Vasodilatory and Antihypertensive Properties

Derivatives of this compound have been recognized for their vasodilatory and antihypertensive activities. researchgate.netresearchgate.netiajpr.comnih.gov For instance, 5-methyl-6-p-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone has been noted for its antihypertensive activity. sarpublication.comnih.gov The vasodilatory action of these compounds contributes to their ability to lower blood pressure. sarpublication.comnih.gov

The compound pimobendan (B44444), a pyridazinone derivative, exhibits both vasodilating and positive inotropic properties, leading to a decrease in systemic vascular resistance and an increase in cardiac output. sarpublication.com Similarly, TZC-5665 is considered beneficial in chronic congestive heart failure due to its combined positive inotropic and vasodilating actions. sarpublication.com Certain 2-substituted-6-[4-(substitutedpyrrol-1-yl)phenyl]-4,5-dihydro-3(2H)-pyridazinone derivatives have also shown antihypertensive effects. jchemrev.com A study on 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivatives also revealed their vasodilatory potential. nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE III, PDE IV)

A key mechanism underlying the cardiovascular effects of many this compound derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE III and PDE IV. researchgate.netsamipubco.comnih.gov PDE inhibitors prevent the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to increased intracellular levels of these second messengers. researchgate.netsamipubco.com

In the cardiovascular system, PDE III inhibition results in both positive inotropic effects in the heart and vasodilation in blood vessels. jchemrev.comjchemrev.comresearchbib.com Compounds like pimobendan and bemoradan (B40429) are potent and selective PDE III inhibitors, contributing to their cardiotonic and vasodilatory actions. sarpublication.comjchemrev.com The compound MCI-154 is also a potent PDE III inhibitor. sarpublication.com Zardaverine, another pyridazinone derivative, is a selective inhibitor of PDE isozymes and is used as a positive inotropic agent. sarpublication.com Efforts have also been made to develop pyridazinone-based molecules as selective PDE4 inhibitors for anti-inflammatory purposes. nih.gov

Table 2: Pyridazinone Derivatives as Phosphodiesterase Inhibitors

| Compound | Target PDE | Pharmacological Effect | Reference |

| Pimobendan | PDE III | Positive inotropy, Vasodilation | sarpublication.comjchemrev.com |

| Bemoradan | PDE III | Positive inotropy, Vasodilation | jchemrev.com |

| MCI-154 | PDE III | Cardiotonic | sarpublication.com |

| Zardaverine | PDE isozymes | Positive inotropy, Bronchodilation | sarpublication.com |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Anti-inflammatory | nih.gov |

Antiplatelet and Antithrombotic Activities

Several derivatives of this compound have demonstrated significant antiplatelet and antithrombotic activities. researchgate.netresearchgate.netnih.govnih.gov These compounds interfere with the process of platelet aggregation, which is a critical step in the formation of blood clots. The enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone act as anti-platelet aggregation agents. sarpublication.com

A series of 5-substituted-6-phenyl-3(2H)-pyridazinones have been developed as potential antiplatelet drugs, with the most active compounds containing a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group at the 5-position of the heterocyclic ring. researchgate.netnih.gov Additionally, 6-Aryl-4,5-dihydro-3(2H)-pyridazinones have shown anti-platelet action. jchemrev.com Some 4,5-dihydro-3(2H)pyridazinones have also exhibited platelet aggregation inhibition activity. jchemrev.comresearchgate.net

Anti-inflammatory and Analgesic Potential

Beyond their cardiovascular applications, this compound derivatives have emerged as a promising class of non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties. sarpublication.comnih.govresearchgate.netresearchgate.netnih.gov A significant advantage of some of these derivatives is their potent anti-inflammatory and analgesic activity with reduced ulcerogenic side effects commonly associated with traditional NSAIDs. sarpublication.comresearchgate.net

For instance, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (emorfazone) is a marketed analgesic and anti-inflammatory drug. sarpublication.com Research has shown that other derivatives, such as 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone, can be even more potent than emorfazone (B1671226). sarpublication.com The introduction of an acetamide (B32628) side chain on the lactam nitrogen of the pyridazinone ring has been reported to enhance anti-inflammatory activity while minimizing gastrointestinal complications. researchgate.net

Mechanism of Action: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The anti-inflammatory and analgesic effects of this compound derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netnih.gov These enzymes are crucial in the biosynthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes from arachidonic acid. nih.govnih.govbohrium.commdpi.com

Many NSAIDs exert their effects by inhibiting COX enzymes (COX-1 and COX-2). nih.gov Some pyridazinone derivatives have been reported to be COX-2 inhibitors. nih.gov Dual inhibition of both COX and LOX pathways is considered a valuable strategy to develop safer anti-inflammatory drugs, as it may reduce the side effects associated with selective COX inhibition. nih.govbohrium.com Novel N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have been investigated as dual COX/LOX inhibitors. nih.gov

Anticancer and Antiproliferative Activities

Derivatives of this compound have demonstrated significant potential as anticancer and antiproliferative agents. nih.govnih.govunich.it These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines and to interfere with cellular processes crucial for cancer cell proliferation, such as tubulin polymerization. nih.govsemanticscholar.org

Numerous studies have synthesized and evaluated novel this compound derivatives for their cytotoxic effects against a range of human cancer cell lines. The introduction of different substituents on the pyridazinone ring has led to compounds with potent activity.

For instance, a series of piperazinyl-methyl-3(2H)pyridazinone based compounds were synthesized and screened for their cytotoxic effects on human lung and colon cancer cell lines. nih.gov It was observed that compounds containing methoxy (B1213986) groups on the phenyl ring generally exhibited higher cytotoxic effects. nih.gov One particular compound, designated as 3a, demonstrated a significant cytotoxic effect against both cell lines. nih.gov

In another study, new 3(2H)-pyridazinone derivatives were designed and synthesized, showing good anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.gov Two compounds, 12 and 22, were identified as particularly promising, exerting their effects by inducing oxidative stress. nih.gov

A class of pyridazinone derivatives containing a cyclic/acyclic amine moiety was evaluated for in vitro cytotoxic activity against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL60) cancer cells. sarpublication.com Several derivatives showed promising anticancer activity against these cell lines. sarpublication.com

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3a | Human Lung Cancer | 36.79 | nih.gov |

| 3a | Human Colon Cancer | 49.65 | nih.gov |

| 3b | Human Lung Cancer | 149.70 | nih.gov |

| 3b | Human Colon Cancer | >200 | nih.gov |

| 12 | Gastric Adenocarcinoma (AGS) | Effective at 50 µM after 72h | unich.it |

| 22 | Gastric Adenocarcinoma (AGS) | Effective at 50 µM after 48h and 72h | unich.it |

| 4a | Liver (HEP3BPN 11) | 76.78 ± 0.7 (% inhibition at 100 µM) | sarpublication.com |

| 4b | Leukemia (HL60) | 71.55 ± 0.88 (% inhibition at 100 µM) | sarpublication.com |

| 4e | Liver (HEP3BPN 11) | 79.04 ± 0.2 (% inhibition at 100 µM) | sarpublication.com |

| 4e | Breast (MDA 453) | 73.09 ± 0.1 (% inhibition at 100 µM) | sarpublication.com |

The inhibition of tubulin polymerization is a key mechanism of action for many anticancer drugs, as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Some pyridazinone derivatives have been identified as inhibitors of tubulin polymerization.

Recent research has highlighted that pyridazinones can have a significant inhibitory effect on tubulin cellular localization. semanticscholar.org For example, a series of pyridazin-3(2H)-one derivatives incorporating a quinoline (B57606) moiety were synthesized and evaluated for their cytotoxicity. One compound from this series demonstrated potent activity against renal and non-small cell lung cancer cell lines, with IC50 values of 2.9 and 2.2 μM against human pancreas cancer cell lines panc-1 and paca-2, respectively, suggesting a potential mechanism involving tubulin inhibition. semanticscholar.org While the broader class of pyridazinones shows promise as tubulin inhibitors, specific studies detailing the tubulin polymerization inhibition by this compound derivatives with quantitative data are an emerging area of research.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The this compound scaffold has been utilized to develop a variety of antimicrobial agents with activity against bacteria, fungi, and viruses. researchgate.neteurekalert.org The structural versatility of these compounds allows for modifications that can enhance their potency and spectrum of activity.

Several studies have focused on the synthesis and evaluation of this compound derivatives against clinically relevant bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

In one study, a novel series of pyridazinone derivatives were synthesized and screened for their antibacterial activities. researchgate.net Compounds 7 and 13 from this series were found to be particularly active against Methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the range of 3.74–8.92 µM. researchgate.net

Another study reported the synthesis of pyridazinone derivatives and their screening against several bacterial strains. eurekalert.org One derivative, IIIa, showed excellent activity against both Gram-positive (S. pyogenes) and Gram-negative (E. coli) bacteria. eurekalert.org Another derivative, IIId, exhibited very good activity against S. aureus and good activity against P. aeruginosa. eurekalert.org

The modification of the C-5 side chain of the pyridazinone core has also been shown to be crucial for antibacterial activity. For instance, the simplification of a complex side chain to a C12 lipid chain in one derivative retained potent antibacterial activity against P. aeruginosa with a MIC of 2 μg/mL.

Table 2: Antibacterial Activity of this compound Derivatives against Specific Strains

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 3 | S. aureus (MRSA) | 4.52 | researchgate.net |

| 7 | S. aureus (MRSA) | 7.8 | researchgate.net |

| 7 | E. coli | 7.8 | researchgate.net |

| 7 | P. aeruginosa | 15.6 | researchgate.net |

| 13 | S. aureus (MRSA) | 8.92 | researchgate.net |

| 13 | P. aeruginosa | 7.48 | researchgate.net |

| 13 | A. baumannii | 3.74 | researchgate.net |

| IIIa | S. pyogenes | - (Excellent activity) | eurekalert.org |

| IIIa | E. coli | - (Excellent activity) | eurekalert.org |

| IIId | S. aureus | - (Very good activity) | eurekalert.org |

| IIId | P. aeruginosa | - (Good activity) | eurekalert.org |

| 20 | P. aeruginosa | 2 µg/mL |

| 22 | P. aeruginosa | 2 µg/mL | |

Central Nervous System (CNS) Activities

Derivatives of this compound have also been investigated for their potential to modulate the central nervous system. The pyridazinone framework has been identified as a versatile scaffold for developing agents with various CNS activities. sarpublication.com

Research has shown that certain pyridazinone derivatives can act as selective monoamine oxidase-B (MAO-B) inhibitors. sarpublication.com MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. A study on new pyridazinone derivatives identified compounds with potent and selective MAO-B inhibitory activity. sarpublication.com

Furthermore, the pyridazinone scaffold is present in molecules that have been explored for a range of CNS effects, including anticonvulsant and antidepressant activities. nih.goveurekalert.org The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential as CNS agents. Some studies have utilized assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to confirm the CNS permeability of newly synthesized pyridazinone derivatives.

Anticonvulsant Properties

Derivatives of this compound have shown notable potential as anticonvulsant agents. Researchers have synthesized various series of these compounds and tested their efficacy in established preclinical models of epilepsy, such as the maximal electroshock (MES) induced seizure model.

One study investigated two series of 6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one and 6-(4-CH3-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives. nih.gov The results indicated that compounds from both series exhibited anticonvulsant activity. Specifically, in the MES-induced convulsion model, compounds featuring a 4-methyl-phenyl or a 4-chloro-phenyl substituent at the 6-position of the pyridazinone ring were effective in reducing the extensor phase of the seizure. nih.gov The study highlighted that the methyl-substituted derivatives were generally more active than their chloro-substituted counterparts. nih.gov

Another investigation into 6-phenyl-4,5-dihydropyridazinone derivatives containing 2-substituted amin-1-yl-methyl and 2-(2-1H-amin-1-yl) ethyl moieties also demonstrated significant anticonvulsant activities against both MES and Isoniazid (INH) induced convulsions. nih.govresearchgate.net These findings underscore the potential of the pyridazinone scaffold in the development of new antiepileptic drugs.

Table 1: Anticonvulsant Activity of Selected Pyridazinone Derivatives in MES Model

| Compound ID | Structure/Substitution | Test Model | Activity | Reference |

|---|---|---|---|---|

| 3e | 6-(4-Cl-Phenyl)-4-(4-nitro-benzylidene) | MES | Highest activity in chloro-phenyl series | nih.gov |

| 3j | 6-(4-CH3-Phenyl)-4-(4-nitro-benzylidene) | MES | Highest activity in methyl-phenyl series | nih.gov |

| 4a | 6-phenyl-2-(pyrrolidin-1-ylmethyl) | MES & INH | Significant anticonvulsant activity | nih.govresearchgate.net |

| 4g | 6-phenyl-2-(4-methylpiperazin-1-ylmethyl) | MES & INH | Significant anticonvulsant activity | nih.govresearchgate.net |

Antidepressant and Anxiolytic Effects

The central nervous system effects of pyridazinone derivatives extend to potential antidepressant and anxiolytic activities. A series of 2-aryl-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-ones were synthesized and evaluated for their ability to displace diazepam from rat brain membranes, indicating an interaction with benzodiazepine (B76468) receptors, which is a common mechanism for anxiolytics. sarpublication.com

In this study, compounds with a 4'-methoxyphenyl or a 4'-chlorophenyl group as the 2-aryl substituent showed prominent activity. sarpublication.com Specifically, 2-(4'-chlorophenyl)-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-one (designated as Y-23684) and its 10-fluoro-7-oxide derivative demonstrated anxiolytic activity twice as potent as diazepam in an anticonflict test in rats. sarpublication.com These compounds also exhibited less muscle relaxation compared to diazepam, suggesting a potentially more favorable side effect profile. sarpublication.com These findings suggest that the anxiolytic-like effects could be mediated through the serotonergic system. nih.gov

Table 2: Anxiolytic Activity of Selected 2-Aryl-(1)benzothiepino[5,4-c]pyridazin-3(2H)-one Derivatives

| Compound ID | 2-Aryl Substituent | In Vitro Test | In Vivo Test | Potency vs. Diazepam (Anticonflict Test) | Reference |

|---|---|---|---|---|---|

| 36 | 4'-Methoxyphenyl | 3H-Diazepam displacement | Anticonvulsant (vs. Bicuculline) | Prominent Activity | sarpublication.com |

| 37 (Y-23684) | 4'-Chlorophenyl | 3H-Diazepam displacement | Anticonvulsant (vs. Bicuculline), Anticonflict (Vogel type) | 2x | sarpublication.com |

| 41 | 4'-Chlorophenyl (10-fluoro, 7-oxide) | 3H-Diazepam displacement | Anticonvulsant (vs. Bicuculline), Anticonflict (Vogel type) | 2x | sarpublication.com |

Acetylcholinesterase Enzyme Inhibition for Alzheimer's Disease

Pyridazinone derivatives have emerged as promising inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the pathophysiology of Alzheimer's disease. By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.

Research has focused on various substituted pyridazinone analogs. One study synthesized a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstituted benzal)hydrazone derivatives. nih.govresearchgate.net Several of these compounds exhibited significant AChE inhibitory activity. nih.govresearchgate.net Notably, these derivatives showed selectivity for AChE over butyrylcholinesterase (BChE), which could be advantageous in designing targeted therapies for Alzheimer's disease. nih.govresearchgate.net

Another series of novel ethyl 6-[(substituted-phenylpiperazine]-3(2H)-pyridazinone-2-yl propionate (B1217596) and their corresponding propionohydrazide (B1585097) derivatives were also synthesized and evaluated as AChE and BChE inhibitors. researchgate.net The compound 6-[4-(3-Trifluoromethylphenyl)piperazine]-3(2H)-pyridazinone-2-yl propionate was identified as the most active in this series, with inhibitory activity against both enzymes that was close to the reference drug galantamine. researchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound Series | Key Structural Features | Target Enzyme(s) | Notable Findings | Reference |

|---|---|---|---|---|

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzal)hydrazones | Benzalhydrazone moiety at N-2 | AChE, BChE | Significant and selective AChE inhibition; no BChE activity. | nih.govresearchgate.net |

| Ethyl 6-[(substituted-phenylpiperazine]-3(2H)-pyridazinone-2-yl propionates | Phenylpiperazine at C-6, propionate at N-2 | AChE, BChE | 6-[4-(3-CF3-phenyl)piperazine] derivative was most active, inhibiting both enzymes similar to galantamine. | researchgate.net |

| N'-[(4-Substituephenyl)sulfonyl]-2-[4-(Substituephenyl)-piperazine]-3(2H)-pyridazinone-2-yl acetohydrazides | Sulfonyl acetohydrazide moiety at N-2 | AChE, BChE | Derivatives with a CF3 group on the phenylsulfonyl ring showed improved anti-AChE activity. | researchgate.net |

Antiulcer and Antisecretory Activities

The gastroprotective potential of pyridazinone derivatives has been demonstrated through their antiulcer and antisecretory activities. A series of novel 3(2H)-pyridazinone derivatives featuring a thioamide group were synthesized and evaluated for their ability to reduce gastric acid secretion and protect against experimentally induced ulcers. nih.gov

In these studies, compounds were tested in pylorus-ligated rat models to assess their antisecretory activity. nih.govmdpi.com Selected potent compounds were then evaluated in ulcer models induced by stress, aspirin, and Shay's ulcer model. The most potent compounds in this class were 3(2H)-pyridazinones with a phenyl group at the C-6 position and an N-2 alkyl side chain terminating in a thioamide group. nih.gov

Further structure-activity relationship studies on 2-cyanoguanidine derivatives of 3(2H)-pyridazinone revealed that a phenyl group at the C-6 position, a four-atom chain between the pyridazinone ring and the cyanoguanidine moiety, and a thioether linkage were optimal for potent antisecretory and antiulcer effects. mdpi.com Compound 14 , 2-[[[2-(2-cyano-3-methyl-1-guanidino)ethyl]thio]methyl]-6-phenyl-3(2H)-pyridazinone, was identified as the most potent in this series. mdpi.com

Table 4: Antiulcer and Antisecretory Activity of Selected 6-Phenyl-3(2H)-pyridazinone Derivatives

| Compound ID | N-2 Side Chain | Test Models | Key Findings | Reference |

|---|---|---|---|---|

| 48, 49, 51, 52 | Alkyl side chain with a terminal thioamide group | Pylorus-ligated rat, Shay's ulcer, Aspirin-induced ulcer, Stress-induced ulcer | Most potent antisecretory and antiulcer agents among the thioamide series. | nih.gov |

| 14 | [[[2-(2-cyano-3-methyl-1-guanidino)ethyl]thio]methyl] | Pylorus-ligated rat, Stress-induced ulcer | Most potent antisecretory and antiulcer activities in the cyanoguanidine series. | mdpi.com |

Antidiabetic Activities

Pyridazinone derivatives have been explored for their potential in managing diabetes. Research has shown that certain substituted pyridazinones can exert a hypoglycemic effect. A study focused on novel pyridazinone-substituted benzenesulfonylurea derivatives demonstrated their blood sugar-lowering capabilities in both normal and non-insulin-dependent diabetes mellitus (NIDDM) rat models. nih.gov

Fifteen new derivatives were synthesized, and thirteen of them were assessed for their effect on blood glucose levels using a glucose tolerance test. nih.gov At a dose of 20 mg/kg, most of the tested compounds almost completely prevented the rise in blood glucose in NIDDM rats. nih.gov In glucose-fed normal rats, these compounds also significantly prevented the rise in blood glucose by more than 50%. nih.gov These findings suggest that compounds such as 3a-c and 3g-n from this series show considerable promise and could serve as lead compounds for the development of new antidiabetic drugs. nih.gov

Table 5: Blood Glucose Lowering Effect of Pyridazinone Substituted Benzenesulfonylurea Derivatives in NIDDM Rats

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| Pyridazinone substituted benzenesulfonylureas (3a-o) | Glucose tolerance test in normal and NIDDM (n2-STZ) rats | Most compounds (3a-c, 3g-n) significantly prevented the rise of blood glucose. | nih.gov |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Pyridazinone derivatives have shown promising activity in this area. Several studies have reported the synthesis and evaluation of various pyridazinone analogs against M. tuberculosis.

In one such study, two series of 6-(aryl)-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives were synthesized and tested against the H37Rv strain of M. tuberculosis using the Microplate Alamar Blue Assay (MABA) method. Several of the synthesized compounds showed significant antitubercular activity. Compounds 7a and 7b were the most potent, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml, which is comparable to the standard drug streptomycin.

Another study on 6-phenyl-4,5-dihydropyridazinone derivatives containing 2-substituted amin-1-yl-methyl moieties also reported significant antitubercular activity. nih.govresearchgate.net Compound 4e from this series exhibited a very high level of activity with a MIC value of 0.2 µg/ml. nih.gov

Table 6: Antitubercular Activity of Selected Pyridazinone Derivatives against M. tuberculosis H37Rv

| Compound ID | Substitution | MIC (µg/ml) | Reference Drug (MIC µg/ml) | Reference |

|---|---|---|---|---|

| 7a | 6-(4-chlorophenyl)-2-(4-methylpiperazin-1-ylmethyl) | 6.25 | Streptomycin (6.25) | |

| 7b | 6-(4-methylphenyl)-2-(4-methylpiperazin-1-ylmethyl) | 6.25 | Pyrazinamide (3.125) | |

| 4a | 6-phenyl-2-(pyrrolidin-1-ylmethyl) | 3.12 | Streptomycin (6.25), Isoniazid (3.125) | nih.govresearchgate.net |

| 4e | 6-phenyl-2-(4-phenylpiperazin-1-ylmethyl) | 0.2 | Pyrazinamide (3.125) | nih.gov |

Immunomodulatory Effects

The immunomodulatory properties of pyridazinone derivatives are primarily linked to their anti-inflammatory activity. These compounds can influence the immune response by modulating the production of key signaling molecules known as cytokines.

A study on pyridazinone derivatives bearing an indole (B1671886) moiety identified them as potential inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in inflammatory cells. nih.gov By inhibiting PDE4, these compounds can regulate the production of pro-inflammatory cytokines. The compound 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one was found to be a promising and selective inhibitor of the PDE4B isoenzyme. nih.gov This compound was able to regulate the production of potent pro-inflammatory cytokines and chemokines, such as IL-1, TNF-α, IL-6, and IL-8, by human primary macrophages. nih.gov

Another study investigated new pyridazine (B1198779) and pyridazinone derivatives for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced macrophages. researchgate.net Compounds 3d and 3e from this series were identified as the most potent inhibitors of cytokine production, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). researchgate.net These findings highlight the potential of pyridazinone derivatives to act as immunomodulatory agents by suppressing inflammatory pathways.

Table 7: Immunomodulatory Effects of Selected Pyridazinone Derivatives

| Compound | Mechanism/Target | Effect on Cytokines | Cell Model | Reference |

|---|---|---|---|---|

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B Inhibition | Regulation of IL-1, TNF-α, IL-6, IL-8 | Human primary macrophages | nih.gov |

| Compound 3d | Not specified | Potent inhibitor of TNF-α and IL-6 production | LPS-induced RAW264.7 macrophages | researchgate.net |

| Compound 3e | Not specified | Potent inhibitor of TNF-α and IL-6 production | LPS-induced RAW264.7 macrophages | researchgate.net |

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Influence of Substituent Position and Nature on Biological Activity

The introduction of different organic moieties at various positions of the pyridazinone ring has been a key strategy in modulating biological activity. Studies have shown that both the size and electronic properties of these substituents are crucial.

For instance, in the context of acetylcholinesterase (AChE) inhibition, placing a lipophilic group at the C-5 position of the pyridazine (B1198779) ring was found to be favorable for activity and selectivity. acs.org Specifically, the introduction of a methyl group at C-5, as in 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine, contributes to enhanced inhibitory potency. acs.org

In the pursuit of anticancer agents, the substitution pattern on aryl rings attached to the pyridazinone scaffold plays a significant role. A study on piperazinyl-methyl-3(2H)pyridazinone derivatives demonstrated that compounds featuring methoxy (B1213986) groups on an attached phenyl ring exhibited higher cytotoxic effects against lung and colon cancer cell lines compared to unsubstituted analogs. ebyu.edu.trresearchgate.net Conversely, replacing a phenyl ring with a 4-methyl phenyl group led to a decrease in cytotoxic activity, highlighting the subtle electronic and steric effects that govern bioactivity. ebyu.edu.tr

Furthermore, the nature of the group at the C-6 position is also determinant. For analgesic and anti-inflammatory activity, the presence of a heterocyclic ring substitution at this position, combined with an acetamide (B32628) side chain at the N-2 position, was shown to enhance the desired pharmacological action while minimizing ulcerogenic effects. sarpublication.com

Table 1: Effect of Alkyl and Aryl Substitutions on Biological Activity Data is illustrative and compiled from multiple studies.

| Position of Substitution | Substituent Type | Example Moiety | Observed Biological Effect |

|---|---|---|---|

| C-5 | Alkyl (Lipophilic) | Methyl | Favorable for AChE-inhibitory activity acs.org |

| C-6 | Aryl (Substituted) | Phenyl with Methoxy groups | Increased cytotoxic effects ebyu.edu.trresearchgate.net |

| C-6 | Aryl (Substituted) | 4-Methyl Phenyl | Decreased cytotoxic activity compared to phenyl ebyu.edu.tr |

| C-6 | Heteroaryl | 3,5-dimethyl-4-chloro-1-pyrazolyl | Potent analgesic and anti-inflammatory activity sarpublication.com |

The introduction of functional groups capable of electronic modulation and hydrogen bonding, such as halogens, nitro, and hydroxy groups, significantly impacts the pharmacological profile of pyridazinone derivatives.

Halogenation has been explored as a tool to tune biological activity. Studies on peptoids have shown a clear correlation between antimicrobial activity and the nature and level of halogen substitution. nih.gov In the context of pyridazinones, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives were found to possess good analgesic activity without the common ulcerogenic side effects associated with NSAIDs. sarpublication.com The substitution of electron-withdrawing groups, such as halogens, on a benzalhydrazone ring attached to the pyridazinone core at the second position was found to increase inhibitory activity against monoamine oxidase-B (MAO-B). nih.gov Research on β-nitrostyrenes has also demonstrated that halogen substituents on the aromatic ring and the alkene side chain can enhance antimicrobial activity. mdpi.com

The position of these functional groups is critical. For instance, the antihypertensive compound 5-methyl-6-p-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone was used as a basis for creating a more complex structure; however, the related 7-cyano derivative was devoid of antihypertensive effects but did exhibit anti-inflammatory properties. sarpublication.com This demonstrates how positional isomerism of a key functional group (in this case, a cyano group, which has electronic similarities to a nitro group) can completely switch the primary biological activity.

Fusing the pyridazinone scaffold with other cyclic systems to create bicyclic, tricyclic, or even tetracyclic architectures is a powerful strategy for developing potent and sophisticated therapeutic agents. nih.gov These fused systems often result in more rigid, planar molecules that can enhance binding to biological targets through mechanisms like DNA intercalation or improved fit within a receptor's active site. nih.gov

Tricyclic pyridazinones have been investigated for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and cardiovascular-protective activities. nih.gov For example, certain tricyclic pyridazinones were evaluated for phosphodiesterase III (PDEIII)-inhibitory activity, which is linked to positive inotropic (cardiotonic) effects. nih.gov Structure-activity relationship studies on these compounds concluded that a generally planar ring structure is desirable for maximizing these effects. nih.gov

The fusion of a 1,2,3-triazole ring to a pyridazine core is another area of interest, as the triazole moiety can enhance interactions with molecular targets and improve biological activity. researchgate.net The construction of these fused systems can be achieved through various synthetic routes, including the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. nih.gov The rigidity and specific geometry conferred by the fused ring system are key determinants of the resulting compound's kinetic and catalytic properties. worktribe.com

Chirality and Stereoisomerism in 5-Methyl-3(2H)-pyridazinone Derivatives

While less extensively documented than substituent effects, stereochemistry plays a crucial role in the biological activity of certain this compound derivatives. The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with a chiral biological target, such as a receptor or enzyme.

A notable example involves the optimization of histamine (B1213489) H(3) receptor antagonists. The development of potent and selective agents was achieved through modifications of a lead compound that included a chiral (R)-2-methylpyrrolin-1-yl-propoxy side chain. nih.gov This indicates that the (R)-configuration was essential for optimal binding and activity at the H(3) receptor, highlighting the stereochemical sensitivity of this particular target. The successful optimization of this series underscores the importance of controlling stereochemistry in the design of pyridazinone-based drugs.